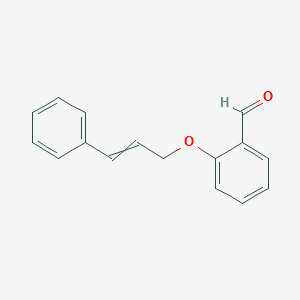![molecular formula C23H21FN4O3S B12482013 2-fluoro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12482013.png)
2-fluoro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-FLUOROBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is a complex organic compound that features a combination of fluorobenzoyl, furan, piperazine, and thiourea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FLUOROBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Fluorobenzoyl Intermediate: The starting material, 2-fluorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Coupling with Piperazine: The acid chloride is then reacted with 1-(4-aminophenyl)piperazine to form the intermediate amide.
Incorporation of the Furan Moiety: The intermediate amide is further reacted with furan-2-carbonyl chloride in the presence of a base such as triethylamine (TEA) to form the furan-containing intermediate.
Formation of the Thiourea Moiety: Finally, the furan-containing intermediate is reacted with thiourea under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-FLUOROBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzoyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted benzoyl derivatives with various functional groups.
Scientific Research Applications
3-(2-FLUOROBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-(2-FLUOROBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and molecular targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
3-(2-FLUOROBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}UREA: Similar structure but with a urea moiety instead of thiourea.
3-(2-FLUOROBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of 3-(2-FLUOROBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA lies in its combination of fluorobenzoyl, furan, piperazine, and thiourea moieties, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C23H21FN4O3S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-fluoro-N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H21FN4O3S/c24-19-5-2-1-4-18(19)21(29)26-23(32)25-16-7-9-17(10-8-16)27-11-13-28(14-12-27)22(30)20-6-3-15-31-20/h1-10,15H,11-14H2,(H2,25,26,29,32) |
InChI Key |
LBRKKBYGGQYIQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-methyl-1H-benzotriazol-1-yl)methyl]biphenyl-2-amine](/img/structure/B12481933.png)
![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol](/img/structure/B12481937.png)
![[2-(4-Fluoro-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride](/img/structure/B12481942.png)
![N-(3-chlorophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12481952.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12481955.png)
![5-[(4-methoxybenzyl)amino]-6-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12481964.png)
![Methyl 5-({4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12481972.png)
![3-Pyridinecarbonitrile, 2-[[2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl]thio]-6-methyl-](/img/structure/B12481973.png)
![N-[4-methyl-3-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B12481980.png)
![(4S,7S)-4-(4-chlorophenyl)-2-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12481981.png)
![1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-fluorobenzyl)methanamine](/img/structure/B12481986.png)
![3-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12482001.png)
![4-Chloro-3-({[(4-methylbenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B12482004.png)

